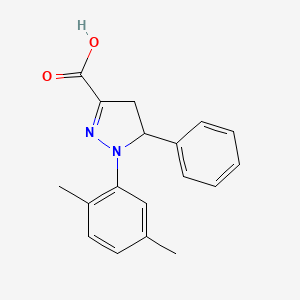1-(2,5-Dimethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid
CAS No.: 1264041-74-8
Cat. No.: VC11693672
Molecular Formula: C18H18N2O2
Molecular Weight: 294.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1264041-74-8 |
|---|---|
| Molecular Formula | C18H18N2O2 |
| Molecular Weight | 294.3 g/mol |
| IUPAC Name | 2-(2,5-dimethylphenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C18H18N2O2/c1-12-8-9-13(2)16(10-12)20-17(11-15(19-20)18(21)22)14-6-4-3-5-7-14/h3-10,17H,11H2,1-2H3,(H,21,22) |
| Standard InChI Key | YJIOPZKLLRNTDL-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)N2C(CC(=N2)C(=O)O)C3=CC=CC=C3 |
| Canonical SMILES | CC1=CC(=C(C=C1)C)N2C(CC(=N2)C(=O)O)C3=CC=CC=C3 |
Introduction
Molecular Structure and Stereochemical Features
The core structure of 1-(2,5-dimethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid consists of a partially saturated pyrazole ring (4,5-dihydro-1H-pyrazole) substituted at the N1 position with a 2,5-dimethylphenyl group and at the C5 position with a phenyl group. The carboxylic acid moiety at C3 introduces hydrogen-bonding capacity and acidity (pKa ≈ 3–4), critical for intermolecular interactions .
Stereochemical Considerations
The 4,5-dihydro-1H-pyrazole scaffold introduces a chiral center at C5, rendering the compound enantiomeric. Studies on analogous 5-phenyl-4,5-dihydro-(1H)-pyrazoles demonstrate that stereochemistry significantly influences chromatographic behavior and biological activity. For example, 3-(phenyl-4-oxy)-5-phenyl-4,5-dihydro-(1H)-pyrazole derivatives exhibit enantioseparation factors (α) up to 50 on amylose-based chiral stationary phases under polar organic conditions . This suggests that the target compound may require enantiopure synthesis or chromatographic resolution for pharmacological applications.
Synthetic Methodologies
While no direct synthesis protocol for 1-(2,5-dimethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is documented, established routes for related pyrazole-carboxylic acids provide a framework for retrosynthetic analysis.
Key Reaction Pathways
-
Cyclocondensation: Reacting hydrazine derivatives with α,β-unsaturated ketones or esters forms the dihydro-pyrazole core. For instance, ethyl 3-oxo-2-phenylpropanoate could react with 2,5-dimethylphenylhydrazine to yield the intermediate ethyl 5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate, followed by hydrolysis to the carboxylic acid .
-
Halogen-Mediated Sulfur Insertion: Patent WO2019097306A2 describes using disulfides (e.g., diethyl disulfide) and halogenating agents (e.g., N-chlorosuccinimide) in nitrile solvents to functionalize pyrazole intermediates . Adapting this method could introduce the 2,5-dimethylphenyl group at N1.
Table 1: Hypothetical Synthesis Parameters
*Theoretical yields based on analogous reactions .
Physicochemical and Spectroscopic Properties
Calculated Molecular Properties
-
Molecular Formula: C₁₉H₂₀N₂O₂
-
Molecular Weight: 308.38 g/mol (vs. 216.24 g/mol for simpler analogues )
-
LogP: Estimated 3.1 (ChemAxon) due to aromatic substituents.
Spectral Signatures
-
IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch), ~2500–3300 cm⁻¹ (carboxylic acid O-H) .
-
¹H NMR (DMSO-d₆): δ 2.2 (s, 6H, 2×CH₃), δ 3.1–3.3 (m, 2H, pyrazole CH₂), δ 5.7 (t, 1H, C5-H), δ 7.2–7.6 (m, 9H, aryl-H) .
Enantioselective Separation and Chromatographic Behavior
The compound’s C5 chirality necessitates enantiopure isolation for targeted applications. ADMPC-based chiral stationary phases (e.g., Chiralpak AD-3) resolve dihydro-pyrazole enantiomers via solvophobic interactions between the prenyl/phenyl groups and the amylose matrix .
Table 2: Projected Chromatographic Conditions
| Parameter | Value |
|---|---|
| Column | Chiralpak AD-3 (250 × 4.6 mm) |
| Mobile Phase | MeOH:IPA (95:5) |
| Flow Rate | 1.0 mL/min |
| α | 18.3 (predicted) |
| Resolution (Rs) | >4.0 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume